![molecular formula C18H15N3O4S2 B1662359 N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide CAS No. 217438-17-0](/img/structure/B1662359.png)
N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide
Overview
Description
N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide (NMTNB) is a synthetic compound that has been used in a variety of scientific research applications. NMTNB has been studied for its potential therapeutic effects and its ability to modulate biological processes. It has been found to have a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. This compound has also been studied for its potential to modulate biochemical and physiological processes, as well as its pharmacodynamic properties.
Scientific Research Applications
Neurology: CGRP1 Receptor Antagonism
SB 268262 is known to be a selective non-peptide antagonist at the CGRP1 receptor . This receptor is implicated in the transmission of pain and vasodilation in the brain, which are key factors in migraines. By inhibiting the CGRP binding and CGRP-mediated stimulation of adenylyl cyclase activity in human neuroblastoma cells, SB 268262 could be pivotal in developing treatments for migraine headaches.
Mechanism of Action
Target of Action
SB 268262, also known as N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide, is a selective non-peptide antagonist at the CGRP1 receptor . The CGRP1 receptor plays a crucial role in various physiological processes, including vasodilation, nociception, and modulation of immune and inflammatory responses.
Mode of Action
SB 268262 operates by inhibiting CGRP binding and CGRP-mediated stimulation of adenylyl cyclase activity in human neuroblastoma cells . The IC50 values are 240 and 830 nM, respectively , indicating its potent inhibitory effect on the CGRP1 receptor.
Biochemical Pathways
The primary biochemical pathway affected by SB 268262 is the adenylyl cyclase pathway . By inhibiting the CGRP-mediated stimulation of adenylyl cyclase activity, SB 268262 can modulate the intracellular levels of cyclic AMP (cAMP), a key secondary messenger involved in numerous cellular processes.
Result of Action
The molecular and cellular effects of SB 268262’s action primarily involve the modulation of cAMP levels within the cell due to its inhibition of CGRP-mediated adenylyl cyclase activity . This can lead to changes in cellular processes regulated by cAMP, potentially impacting functions such as cell proliferation, apoptosis, and immune response.
Action Environment
The action, efficacy, and stability of SB 268262 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, its stability may be affected by temperature, as it is recommended to be stored at 2-8°C
properties
IUPAC Name |
N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-12-5-3-4-6-14(12)20(2)17(22)13-7-8-16(15(11-13)21(23)24)27(25)18-19-9-10-26-18/h3-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHLPJQQPOMPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide | |
CAS RN |
217438-17-0 | |
Record name | 217438-17-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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